The compound is cataloged in various chemical databases, including PubChem, where it is recognized for its structural uniqueness and functional properties. It falls under the category of fluorinated compounds, which are of significant interest due to their diverse applications in pharmaceuticals and agrochemicals .
The synthesis of 4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid can be accomplished through several methods, with one common approach being the reaction between 2-amino-4-(trifluoromethyl)aniline and butanoic acid. This process typically involves the following steps:
The molecular structure of 4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid features several key components:
4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid participates in various chemical reactions:
The mechanism of action for 4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid primarily involves its interaction with specific biological targets:
The specific pathways affected depend on the context of its application, such as in drug development or biochemical research .
4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid has several scientific applications:
The strategic incorporation of trifluoromethyl groups into bioactive molecules represents a cornerstone of modern drug design. 4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid exemplifies this approach, merging a trifluoromethylated aniline moiety with a flexible butanoic acid chain. This molecular hybridization leverages three key pharmacological advantages conferred by the trifluoromethyl group:
Table 1: Impact of Trifluoromethyl Group on Drug Properties
Property | Non-Fluorinated Analog | Trifluoromethyl Analog | Change (%) |
---|---|---|---|
Lipophilicity (logP) | 1.8 ± 0.2 | 2.5 ± 0.3 | +39% |
Metabolic Half-life | 2.1 ± 0.4 hours | 5.3 ± 0.7 hours | +152% |
Aqueous Solubility | High | Moderate | -40% |
Data representative of aniline-derived pharmaceuticals [5] [7]
Within 4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid, the trifluoromethyl-aniline unit serves as a rigid aromatic pharmacophore, while the butanoic acid chain introduces conformational flexibility for target engagement. This architecture enables dual functionality: the aniline nitrogen facilitates hydrogen bonding, and the carboxylic acid provides zwitterionic character for solubility modulation. Such hybrids are particularly valuable in kinase inhibitors and GPCR-targeted therapies, where precise control of steric and electronic properties is critical [4] [6].
The development of 4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid is rooted in decades of research on ω-amino acid scaffolds. Key milestones include:
Synthetic methodologies evolved in parallel, transitioning from classical nitration/reduction sequences (e.g., 4-(4-aminophenyl)butanoic acid synthesis via Friedel-Crafts acylation) to contemporary metallaphotoredox multicomponent reactions. These newer methods enable direct incorporation of the trifluoromethyl group during C–N bond formation, bypassing unstable intermediates [7] .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1